

Stevia Powder in Food Science Research: Application Notes and Protocols

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Compound of Interest

Compound Name: Stevia Powder

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These application notes provide a comprehensive overview of the use of **stevia powder** in food science research. This document includes detailed information on the physicochemical properties, analytical methodologies for quantification, and sensory evaluation of stevia-derived sweeteners. Experimental protocols and data are presented to assist in the formulation and analysis of food products containing stevia.

Physicochemical Properties of Stevia Powder

Stevia extracts are composed of various steviol glycosides, with stevioside and rebaudioside A being the most abundant. The ratio of these glycosides significantly influences the sweetness profile and off-tastes.[1][2] Rebaudioside A is known for a cleaner, more sugar-like taste with less bitterness compared to stevioside.[3][4] Commercial stevia extracts can vary widely in their composition.[5]

Stevia powder exhibits high stability under various processing conditions, making it a versatile ingredient in a wide range of food products.[3][6]

Table 1: Physicochemical Properties of Steviol Glycosides

Property	Description	References
Sweetness Intensity	30 to 320 times sweeter than sucrose, depending on the specific glycoside and concentration. Rebaudioside A is approximately 240 times sweeter and stevioside about 140 times sweeter than sucrose.	[1]
Heat Stability	Stable up to 120°C.[7][8] Forced decomposition may occur at temperatures exceeding 140°C.[7][8]	[7][8]
pH Stability	Stable in a pH range of 2-10 under thermal treatment up to 80°C.[8] Significant degradation can occur under strong acidic conditions (pH 1). [8]	[8]
Maillard Reaction	Does not participate in Maillard browning reactions, which can affect the color and flavor development in baked goods.	[3]
Fermentability	Non-fermentable by yeast and bacteria, which can enhance the microbiological stability of food products.	[3][6]

Analytical Protocols for Steviol Glycosides

The accurate quantification of steviol glycosides in food matrices is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

The extraction method varies depending on the complexity of the food matrix.

A. Non-Dairy Foods (e.g., Carbonated Water, Jam, Chewing Gum)[9][10]

- Weigh 2g of the homogenized sample into a 15 mL centrifuge tube.
- Add 3 mL of water and mix using a vortex mixer.
- For jam and chewing gum, place the sample in an ultrasonic bath for 15 minutes at 30°C.
- Centrifuge the mixture at 8000g for 15 minutes at 20°C.
- Collect the supernatant.
- Repeat the extraction twice with 3 mL of water.
- Pool the supernatants and centrifuge at 10,000g for 5 minutes at 20°C.
- Filter the final supernatant through a 0.25 µm syringe filter prior to HPLC analysis.

B. Dairy Products (e.g., Flavored Milk, Yogurt)[9][10]

- Take 2 mL of the liquid sample in a 15 mL centrifuge tube.
- Add 1.5 mL of distilled water and mix using a vortex mixer.
- Incubate the mixture at 60°C for 10 minutes and then cool to room temperature.
- Sequentially add 0.25 mL of Carrez I solution (500 mM aqueous potassium ferrocyanide) and 0.25 mL of Carrez II solution (500 mM aqueous zinc acetate), mixing after each addition.
- Add 1 mL of acetonitrile and mix.
- Let the mixture stand for 1 hour at room temperature.
- Centrifuge at 10,000g for 8 minutes at 20°C.
- Collect the supernatant and filter through a 0.25 µm syringe filter prior to HPLC analysis.

This protocol is based on a widely used method for the separation and quantification of the two major steviol glycosides.[9][10]

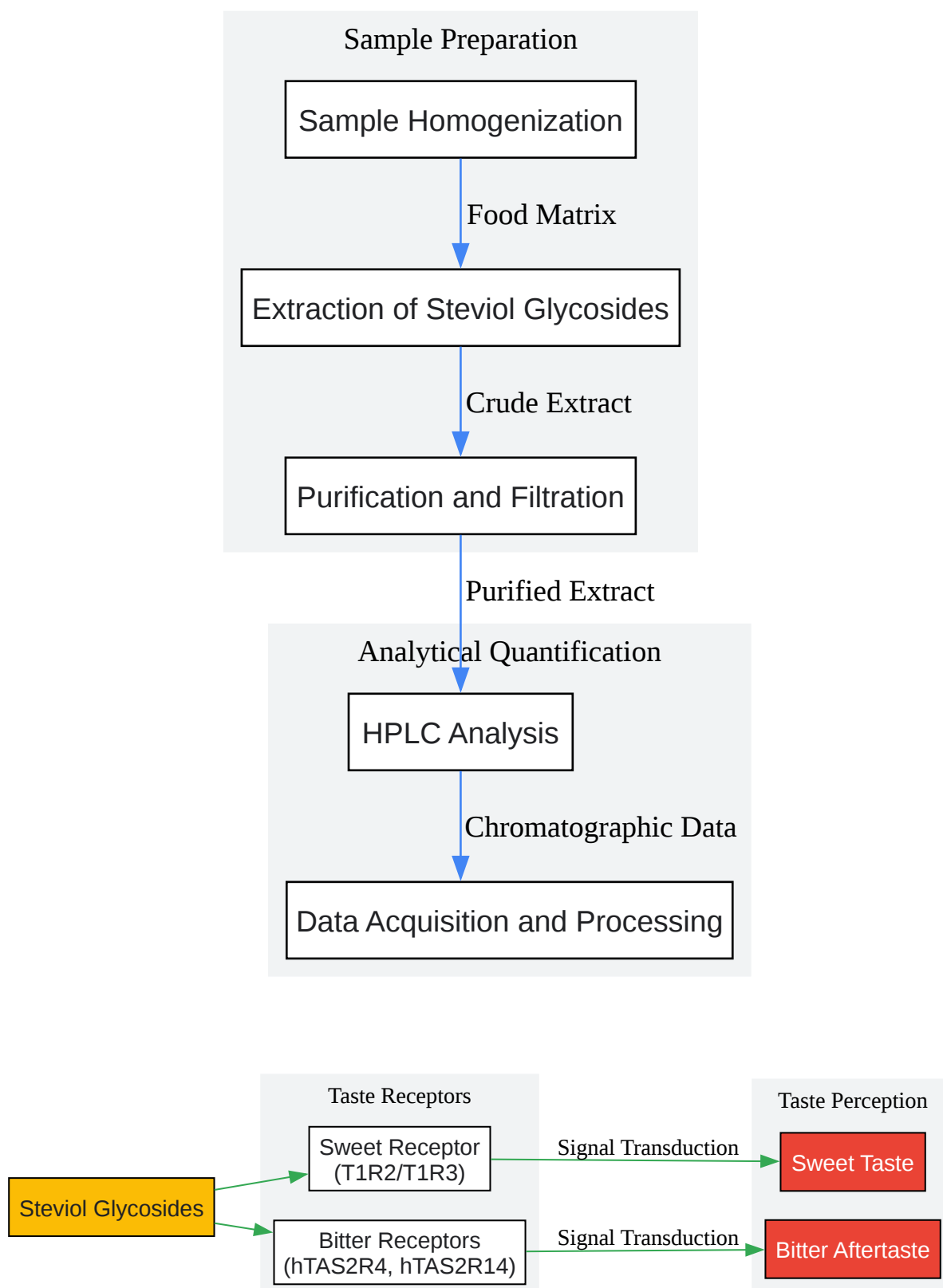
Table 2: HPLC Parameters for Steviol Glycoside Analysis

Parameter	Specification
Column	C18 (4.6 x 250 mm, 5 µm particle size)
Mobile Phase	Isocratic mixture of acetonitrile and 10 mM sodium phosphate buffer (pH 2.6) in a 32:68 (v/v) ratio
Flow Rate	1.0 mL/min
Column Temperature	40°C
Injection Volume	20 µL
Detector	UV at 210 nm

Table 3: Limits of Detection (LOD) and Quantification (LOQ) in Food Matrices (mg/kg)[9]

Analyte	Food Matrix	LOD	LOQ
Rebaudioside A	Various	1.057 - 1.834	3.525 - 6.114
Stevioside	Various	1.679 - 2.912	5.596 - 9.707

Experimental Workflow for Stevia Analysis in Food



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